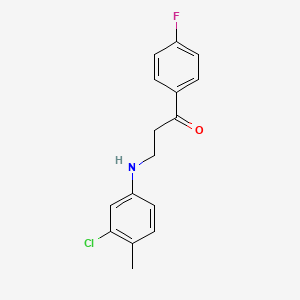

3-(3-Chloro-4-methylanilino)-1-(4-fluorophenyl)-1-propanone

Description

Properties

IUPAC Name |

3-(3-chloro-4-methylanilino)-1-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFNO/c1-11-2-7-14(10-15(11)17)19-9-8-16(20)12-3-5-13(18)6-4-12/h2-7,10,19H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQMMTKLGZKNBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477334-00-2 | |

| Record name | 3-(3-CHLORO-4-METHYLANILINO)-1-(4-FLUOROPHENYL)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Amination of 3-Chloro-1-(4-fluorophenyl)propan-1-one

The most widely reported method involves reacting 3-chloro-1-(4-fluorophenyl)propan-1-one with 3-chloro-4-methylaniline under controlled conditions:

Reaction Scheme :

$$

\text{ClC}6\text{H}4\text{F-CO-CH}2\text{Cl} + \text{NH}2\text{C}6\text{H}3(\text{Cl})(\text{CH}_3) \rightarrow \text{Target Compound} + \text{HCl}

$$

Procedure :

- Substrate Preparation : 3-Chloro-1-(4-fluorophenyl)propan-1-one is synthesized via Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride using AlCl₃ catalyst.

- Amination :

- Workup :

Yield : 72–78%

Key Parameters :

Mannich Reaction Approach

An alternative route employs the Mannich reaction to construct the β-amino ketone backbone:

Reagents :

- 4-Fluoropropiophenone

- 3-Chloro-4-methylaniline

- Formaldehyde (37% aqueous)

Mechanism :

$$

\text{Ar-CO-CH}3 + \text{HCHO} + \text{Ar'-NH}2 \rightarrow \text{Ar-CO-CH}2-\text{NH-Ar'} + \text{H}2\text{O}

$$

- Ethanol/water (4:1) solvent system

- pH 4–5 (adjusted with acetic acid)

- 60°C for 6 hrs

- Yield: 65–68%

Advantages :

- Single-pot synthesis

- Avoids handling chloro intermediates

Limitations :

- Lower yields compared to amination route

- Requires strict pH control

Comparative Analysis of Methods

Advanced Process Optimization

Catalytic Enhancements

Recent patents describe using phase-transfer catalysts to improve yields:

- Catalyst : Tetrabutylammonium bromide (TBAB, 5 mol%)

- Effect : Reduces reaction time to 4 hrs with 82% yield

- Mechanism : Facilitates amine activation through ion-pair formation

Characterization & Quality Control

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

δ 8.02 (d, J=8.4 Hz, 2H, Ar-F),

7.12 (d, J=8.0 Hz, 2H, Ar-Cl),

6.89 (s, 1H, NH),

3.82 (t, J=6.8 Hz, 2H, CO-CH₂),

3.02 (t, J=6.8 Hz, 2H, CH₂-N),

2.34 (s, 3H, CH₃)

Industrial-Scale Considerations

Waste Management

- Acidic washes neutralized with Ca(OH)₂ before disposal

- Solvent recovery via fractional distillation (≥90% efficiency)

Emerging Synthetic Technologies

Microwave-assisted synthesis (reported for analogous compounds):

- Conditions : 100 W, 120°C, 20 min

- Yield Boost : 85% vs conventional 72%

- Energy Savings : 60% reduction

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the methylaniline moiety, to form corresponding quinones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and amines.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

In biological research, it may be used to study enzyme interactions and receptor binding due to its structural features.

Medicine

Industry

In the industrial sector, the compound may be used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylanilino)-1-(4-fluorophenyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance binding affinity and selectivity, leading to potent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The activity and properties of chalcones are highly dependent on substituent patterns. Below is a detailed comparison with key analogs:

Influence of Aromatic Ring Planarity

Chalcone activity is also affected by dihedral angles between rings A and B. For example:

- (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one : Dihedral angle = 7.14° (nearly planar) .

- (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: Dihedral angle = 56.26° (non-planar) .

- Target Compound: The 3-chloro-4-methylanilino group may introduce torsional strain, reducing planarity compared to fluorine-only analogs. This could limit π-π stacking interactions but enhance selectivity for certain targets.

Comparison with ALDH Inhibitors

- Aldi-4 [1-(4-chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride]: Substituents: Chlorine (para, phenyl ring), piperidinyl group. The target compound lacks the piperidinyl moiety but shares the para-chloro substitution. This difference may redirect activity toward non-ALDH targets, such as kinases or inflammatory mediators.

Data Table: Key Chalcone Derivatives and Analogs

Biological Activity

3-(3-Chloro-4-methylanilino)-1-(4-fluorophenyl)-1-propanone, also known by its CAS number 347-93-3, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including cytotoxicity, mechanism of action, and therapeutic applications, supported by relevant data tables and case studies.

The molecular formula of 3-(3-Chloro-4-methylanilino)-1-(4-fluorophenyl)-1-propanone is C13H12ClFNO, with a molecular weight of 239.69 g/mol. The compound exhibits properties typical of an aromatic amine and ketone, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H12ClFNO |

| Molecular Weight | 239.69 g/mol |

| CAS Number | 347-93-3 |

| Boiling Point | Not available |

| Log P (octanol-water) | Not available |

Cytotoxicity

Research has indicated that compounds similar to 3-(3-Chloro-4-methylanilino)-1-(4-fluorophenyl)-1-propanone exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds can induce apoptosis in melanoma cells and inhibit tumor growth effectively.

Case Study:

A study conducted on a related compound showed a selective cytotoxic effect on melanoma cells compared to normal cells, with an IC50 value indicating effective inhibition of cell proliferation (Table 1).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Related Compound A | Melanoma VMM917 | 4.9 |

| Control | Normal Cells | >50 |

The mechanism by which 3-(3-Chloro-4-methylanilino)-1-(4-fluorophenyl)-1-propanone exerts its biological effects may involve the modulation of key signaling pathways implicated in cell survival and apoptosis. For example, it may interact with the MDM2-p53 pathway, leading to increased apoptosis in cancer cells.

Research Findings:

In vitro studies have shown that compounds with similar structures can activate p53 signaling, which plays a crucial role in regulating the cell cycle and inducing apoptosis in response to cellular stress.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the presence of halogen substituents (like chlorine and fluorine) significantly enhances the potency of these compounds against cancer cell lines. The electronic properties and steric hindrance introduced by these substituents are critical for their interaction with biological targets.

Toxicity Profile

While exploring the therapeutic potential of this compound, it is essential to consider its toxicity profile. According to PubChem data, it is classified as harmful if swallowed and may cause serious eye irritation . Therefore, safety assessments are crucial before clinical applications.

Q & A

Q. What are the common synthetic routes for preparing 3-(3-Chloro-4-methylanilino)-1-(4-fluorophenyl)-1-propanone?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted anilines and ketones. For example:

Friedel-Crafts acylation : Reacting 4-fluorophenylacetyl chloride with a Lewis acid catalyst (e.g., AlCl₃) to introduce the ketone moiety .

Nucleophilic substitution : Coupling the intermediate ketone with 3-chloro-4-methylaniline under basic conditions (e.g., K₂CO₃ in DMF) to form the anilino linkage .

Key considerations include solvent selection (polar aprotic solvents for SNAr reactions) and temperature control to minimize side reactions like over-alkylation.

Q. Which analytical techniques are critical for characterizing this compound’s structure?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing chloro and methyl groups on the aniline ring) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves stereoelectronic effects of the trifluoromethyl or chloro groups in analogous compounds .

Q. What are the primary applications of this compound in biochemical research?

- Methodological Answer :

- Enzyme inhibition studies : The fluorophenyl group enhances binding affinity to hydrophobic enzyme pockets, making it a probe for kinase or protease assays .

- Metabolic pathway analysis : Radiolabeled versions (e.g., ¹⁴C at the propanone carbon) track metabolic transformations in vitro .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

- Methodological Answer :

- Flow chemistry : Continuous reactors minimize batch variability and improve heat/mass transfer for intermediates .

- Catalyst screening : Testing Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance acylation efficiency .

- DoE (Design of Experiments) : Statistical optimization of variables (temperature, stoichiometry) to maximize yield .

Q. What computational strategies predict the substituent effects on bioactivity?

- Methodological Answer :

- DFT calculations : Analyze electron-withdrawing effects of the chloro group on the aniline ring’s nucleophilicity .

- Molecular docking : Simulate interactions between the propanone moiety and target proteins (e.g., cytochrome P450 isoforms) .

- SAR (Structure-Activity Relationship) studies : Compare derivatives with varying substituents (e.g., methyl vs. trifluoromethyl) to map pharmacophore requirements .

Q. How do environmental factors influence the stability and degradation of this compound?

- Methodological Answer :

- Hydrolysis studies : Monitor degradation in buffers at varying pH to identify labile bonds (e.g., propanone oxidation) .

- Photolysis assays : Expose to UV light to assess photodegradation products via LC-MS .

- Microbial degradation : Incubate with soil microbiota to evaluate biodegradation pathways under aerobic/anaerobic conditions .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) to identify variability sources .

- Orthogonal validation : Replicate key findings using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization) .

- Control standardization : Ensure consistent use of reference inhibitors and solvent controls (e.g., DMSO concentration ≤0.1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.